An In-depth Technical Guide to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the chemical entity 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its structural elucidation, proposes a robust synthetic pathway, and outlines detailed protocols for its characterization, leveraging established methodologies for analogous N-substituted phenoxyacetamide derivatives.
Part 1: Core Directive: Elucidating the Molecular Identity
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide . This nomenclature precisely describes the molecular architecture, which is built upon an acetamide backbone.
The structure is characterized by two key substitutions:
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A 2-(4-isopropylphenoxy) group attached to the acetyl moiety. This consists of a phenol ring substituted with an isopropyl group at the para-position (position 4), linked via an ether bond to the acetyl group.
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An N-(2-phenoxyethyl) group attached to the nitrogen of the acetamide. This comprises a phenoxy group linked to an ethyl spacer, which in turn is bonded to the amide nitrogen.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1105209-17-3 .
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide.
Part 2: Scientific Integrity & Logic: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide can be logically approached through a two-step process involving the formation of an acid chloride intermediate followed by an amidation reaction. This method is a well-established and reliable strategy for the preparation of N-substituted amides.[1]
The synthesis commences with the conversion of 2-(4-isopropylphenoxy)acetic acid to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.
The resulting 2-(4-isopropylphenoxy)acetyl chloride is then reacted with 2-phenoxyethanamine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous phenoxy acetamide derivatives and are expected to be readily adaptable for the target compound.[2]
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To a solution of 2-(4-isopropylphenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
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Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(4-isopropylphenoxy)acetyl chloride is typically used in the next step without further purification.
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Dissolve 2-phenoxyethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) in a separate flask under an inert atmosphere.
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Cool the amine solution to 0 °C.
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Add a solution of the crude 2-(4-isopropylphenoxy)acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction completion using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide.
Physicochemical Properties and Characterization
Due to the absence of specific experimental data for 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide in the public domain, the following table presents predicted physicochemical properties based on its structure and data from analogous compounds. These values serve as a useful guide for experimental design and handling.
| Property | Predicted Value / Expected Characteristics |
| Molecular Formula | C₂₀H₂₅NO₃ |
| Molecular Weight | 327.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); sparingly soluble in water |
| LogP | Estimated to be in the range of 3-4, indicating moderate lipophilicity |
The identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-isopropylphenoxy and phenoxy rings, the methine and methyl protons of the isopropyl group, the methylene protons of the ethyl linker and the acetyl group, and a broad singlet for the amide N-H proton.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for all 20 carbon atoms in the molecule, including the carbonyl carbon of the acetamide group (typically in the range of 165-175 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretches of the ether linkages.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition, providing strong evidence for the molecular formula.
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Chromatographic Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.
The following diagram illustrates a typical analytical workflow for the characterization of the synthesized compound:
Caption: Analytical workflow for compound characterization.
Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, the broader class of N-substituted acetamide and phenoxyacetamide derivatives has been investigated for a range of pharmacological applications. Molecules containing the acetamide linkage are known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] The presence of two phenoxy moieties suggests that the compound may interact with biological targets that have hydrophobic binding pockets.
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological profile of this compound.
Part 3: Visualization & Formatting
This guide has incorporated structured tables for data presentation and detailed, step-by-step experimental protocols. The logical relationships in the synthetic and analytical workflows have been visualized using Graphviz diagrams as requested.
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